Benzyl p-cumylphenyl ether
Description
Significance in Contemporary Chemical Research Paradigms
The primary significance of Benzyl (B1604629) p-cumylphenyl ether in contemporary research lies in its application as a specialty polymer additive. Its bulky aromatic structure plays a crucial role in modifying the physical properties of various polymer systems.
One notable application is its use as an impact modifier for styrenic resins, such as acrylonitrile-butadiene-styrene (ABS) and styrene-acrylonitrile (SAN) resins. The incorporation of Benzyl p-cumylphenyl ether into these polymer matrices can enhance their elongation and tensile strength. nih.gov The large p-cumylphenyl and benzyl groups are thought to disrupt the packing of polymer chains, which in turn improves the flexibility and impact resistance of the material without significantly compromising its inherent mechanical integrity. nih.gov
Furthermore, this compound has been investigated as a compatibility agent in polymer blends, particularly in composites of cellulose (B213188) and styrenic polymers. In such systems, it can mediate the interfacial interactions between the hydrophilic cellulose and the hydrophobic styrenic matrix. nih.gov This compatibilizing effect is crucial for achieving a homogeneous blend, which is essential for developing biodegradable plastics with enhanced performance characteristics.
Beyond polymer science, the catalytic cleavage of the ether bond in this compound and its analogs, like benzyl phenyl ether, serves as a model system for understanding the degradation of lignin (B12514952). vulcanchem.comnih.gov Lignin, a complex polymer rich in aryl ether linkages, is a major component of biomass. Research into the selective cleavage of the C-O bonds in model compounds like this compound is vital for the development of efficient biorefinery processes to convert biomass into valuable chemicals and fuels. vulcanchem.comnih.gov
Structural Features and their Implications for Reactivity in Ether Linkages
The chemical behavior of this compound is largely dictated by its unique structural features: the ether linkage, the benzyl group, and the bulky p-cumylphenyl substituent.
The ether linkage (C-O-C) in aryl ethers is generally stable, but the benzylic carbon-oxygen bond in this compound is a site of enhanced reactivity. This bond is weaker than the bond between the oxygen and the p-cumylphenyl ring and is susceptible to cleavage under certain conditions. For instance, studies on the closely related benzyl phenyl ether have shown that this bond can be selectively cleaved through hydrogenolysis or hydrolysis under catalytic conditions. vulcanchem.comnih.govcapes.gov.br The presence of the benzyl group allows for facile cleavage through catalytic hydrogenation, a reaction that is less effective for non-benzylic aryl ethers. researchgate.net
The most prominent structural feature of this compound is the sterically demanding p-cumyl group (a propan-2-ylphenyl group). This bulky substituent significantly influences the molecule's reactivity and physical properties. The steric hindrance afforded by the p-cumyl group can protect the ether linkage from certain chemical attacks, contributing to the compound's thermal stability. vulcanchem.com However, this steric bulk also presents challenges for its synthesis, often requiring specialized reaction conditions to overcome the steric hindrance. acs.orgorganic-chemistry.org The synthesis of sterically congested ethers has been a significant area of research, with various methods developed to address the challenges posed by bulky substituents. acs.orgorganic-chemistry.orgresearchgate.net
The aromatic rings in this compound can undergo electrophilic substitution reactions. The alkoxy group is generally an ortho, para-directing group, activating the p-cumylphenyl ring towards electrophilic attack. However, the steric bulk of the p-cumyl group may influence the regioselectivity of such reactions.
Historical Context of Related Aryl Ether Compound Investigations
The investigation of aryl ethers has a rich history that has paved the way for the synthesis and understanding of complex molecules like this compound. A cornerstone of ether synthesis is the Williamson ether synthesis, developed in the mid-19th century. This reaction, involving the reaction of an alkoxide with a primary alkyl halide, provided a general and versatile method for preparing a wide range of ethers and was instrumental in establishing the correct structure of ethers.
While the Williamson ether synthesis is effective for many ethers, the preparation of sterically hindered aryl ethers, such as this compound, has historically been more challenging. The direct application of the Williamson synthesis to secondary or sterically hindered alkyl halides can lead to elimination side reactions. The synthesis of diaryl ethers was historically accomplished via the Ullmann condensation, which typically requires harsh reaction conditions, including high temperatures and the use of copper catalysts. researchgate.net
Over the years, significant advancements have been made in the synthesis of aryl ethers, driven by the need for milder and more efficient methods to construct these motifs, which are prevalent in natural products, pharmaceuticals, and polymers. The development of palladium-catalyzed and copper-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig and Chan-Lam couplings, in the late 20th and early 21st centuries revolutionized aryl ether synthesis. researchgate.net These methods allow for the formation of C-O bonds under much milder conditions and with greater functional group tolerance.
More recently, research has focused on developing transition-metal-free methods and strategies specifically designed for the synthesis of sterically congested ethers. acs.orgorganic-chemistry.org These modern synthetic tools have made complex molecules like this compound more accessible, enabling further investigation into their properties and applications.
Data Tables
Physicochemical Properties of this compound vulcanchem.com
| Property | Value/Range |
| Appearance | Waxy solid or heavy liquid |
| Specific Gravity | 1.04 |
| Viscosity (at 93°C) | 25 ± 5 cps |
| Flash Point (COC) | ≥76°C |
| Pour Point | ≤66°C (supercools easily) |
| Vapor Pressure (at 93°C) | <1 mm Hg |
| Minimum Assay (GC) | 85% |
Physicochemical Properties of Related Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) |
| Benzyl phenyl ether nih.gov | C₁₃H₁₂O | 184.23 | 286-287 | 39-41 |
| p-Cumylphenol nih.gov | C₁₅H₁₆O | 212.29 | 335 | 74.5 |
| Benzyl p-nitrophenyl ether spectrabase.com | C₁₃H₁₁NO₃ | 229.23 | - | 103.5-105 |
Structure
2D Structure
3D Structure
Properties
CAS No. |
68443-34-5 |
|---|---|
Molecular Formula |
C22H22O |
Molecular Weight |
302.4 g/mol |
IUPAC Name |
1-phenylmethoxy-4-(2-phenylpropan-2-yl)benzene |
InChI |
InChI=1S/C22H22O/c1-22(2,19-11-7-4-8-12-19)20-13-15-21(16-14-20)23-17-18-9-5-3-6-10-18/h3-16H,17H2,1-2H3 |
InChI Key |
IZLBYQPKAHATAF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Synthetic Methodologies for Benzyl P Cumylphenyl Ether
Classical Etherification Approaches and Adaptations
Williamson Ether Synthesis in the Context of Substituted Phenyl Ethers
The Williamson ether synthesis is a well-established and versatile method for preparing both symmetrical and asymmetrical ethers. byjus.com It proceeds via an S_N2 (bimolecular nucleophilic substitution) mechanism where an alkoxide ion acts as a nucleophile, displacing a halide from an alkyl halide. wikipedia.org This reaction is fundamental in organic chemistry and has been instrumental in confirming the structure of ethers. byjus.com
For the synthesis of substituted benzyl (B1604629) phenyl ethers, such as benzyl p-cumylphenyl ether, the Williamson method is highly applicable. acs.org The process typically involves the reaction of a phenoxide ion with benzyl chloride. acs.org The phenoxide is generated by treating the corresponding phenol (B47542) with a base. A convenient and safe laboratory procedure utilizes alcoholic sodium hydroxide (B78521) to generate the phenoxide ion from the phenol. acs.org This nucleophile then reacts with benzyl chloride to yield the desired benzyl phenyl ether. acs.org
The general reaction scheme for the synthesis of this compound via the Williamson synthesis is as follows:
Step 1: Formation of the Phenoxide p-Cumylphenol reacts with a strong base, such as sodium hydroxide, to form sodium p-cumylphenoxide.
Step 2: Nucleophilic Substitution The resulting sodium p-cumylphenoxide then reacts with benzyl chloride in an S_N2 reaction to produce this compound and sodium chloride. vaia.com
The success of the Williamson synthesis is contingent on the nature of the alkyl halide. Primary alkyl halides, like benzyl chloride, are ideal for this S_N2 reaction. masterorganicchemistry.com Secondary and tertiary alkyl halides are more prone to undergo elimination reactions as a side reaction. wikipedia.orgmasterorganicchemistry.com
Table 1: Reactants in Williamson Ether Synthesis for this compound
| Reactant | Role | Structure |
|---|---|---|
| p-Cumylphenol | Phenol Source | C₁₅H₁₆O |
| Sodium Hydroxide | Base | NaOH |
| Benzyl Chloride | Benzyl Source | C₇H⇂Cl |
Catalytic Etherification Reactions
Catalytic etherification offers an alternative pathway for the synthesis of ethers. Acid-catalyzed etherification has been explored for the synthesis of methyl ethers from hydroxyl compounds using 1,2-dimethoxyethane (B42094) as the etherifying agent. rsc.org The type and amount of acid catalyst are critical factors in the reactivity of the hydroxyl groups. rsc.org
More relevant to the synthesis of benzyl ethers, iron(III) chloride and iron(II) chloride have been developed as catalysts for the homo- and cross-etherification of benzyl alcohols. acs.org A new approach for the cross-etherification of alcohols involves a catalyst generated from iron(II) chloride and a pyridine (B92270) bis-thiazoline ligand. acs.org This method has shown high selectivity in the formation of nonsymmetrical ethers. acs.org
Palladium-catalyzed benzylation of phenols under neutral conditions has also been achieved. nih.gov This method utilizes a palladium catalyst to convert aryl benzyl carbonates into benzyl-protected phenols through decarboxylative etherification. nih.govorganic-chemistry.org
Modern Synthetic Protocols for Aryl Alkyl Ethers
Advanced Reagent Development for Benzyl Ether Formation
The development of new reagents has significantly advanced the synthesis of benzyl ethers. 2-Benzyloxy-1-methylpyridinium triflate has emerged as a mild and effective reagent for the synthesis of benzyl ethers and esters under neutral conditions. beilstein-journals.orgnih.gov This reagent is generated in situ from 2-benzyloxypyridine and methyl triflate. beilstein-journals.orgnih.gov This method provides an alternative to the use of benzyl trichloroacetimidate (B1259523) and triflic acid. nih.gov
Another notable reagent is 2,4,6-tris(benzyloxy)-1,3,5-triazine (B1595720) (TriBOT), which is used as an acid-catalyzed O-benzylating reagent. organic-chemistry.org This reagent offers high atom economy and reacts with various functionalized alcohols in the presence of trifluoromethanesulfonic acid to afford benzyl ethers in good yields. organic-chemistry.org
Table 2: Modern Reagents for Benzyl Ether Synthesis
| Reagent | Description | Conditions |
|---|---|---|
| 2-Benzyloxy-1-methylpyridinium triflate | Mild and effective for benzyl ether and ester synthesis. beilstein-journals.orgnih.gov | Neutral beilstein-journals.orgnih.gov |
| 2,4,6-tris(benzyloxy)-1,3,5-triazine (TriBOT) | Acid-catalyzed O-benzylating reagent with high atom economy. organic-chemistry.org | Acidic organic-chemistry.org |
| Pd(η3-C3H5)Cp-DPEphos | Palladium catalyst for benzylation of phenols. nih.govorganic-chemistry.org | Neutral nih.govorganic-chemistry.org |
Regioselectivity and Stereoselectivity in this compound Synthesis
Regioselectivity in the synthesis of substituted phenols is a critical consideration. In the synthesis of p-cumylphenol itself, reacting phenol and alpha-methylstyrene (B127712) in the presence of an acid catalyst and an alkylbenzene, such as cumene, has been found to increase the selectivity towards the formation of the para-substituted product. google.com
In the context of benzyl ether synthesis, the regioselectivity often depends on the catalyst and reaction conditions. For example, gold-catalyzed benzylation of phenols with benzylic alcohols shows a preference for substitution at the para-position. rsc.org Conversely, a method for making benzylated phenols by contacting a phenol and a benzyl alcohol with a basic metal oxide catalyst at high temperatures in the vapor phase shows high selectivity for ortho-benzylated products. google.com
Stereoselectivity is a key aspect in polymer chemistry. The living cationic polymerization of benzyl vinyl ether has been shown to produce polymers with high isotacticity. researchgate.net While specific studies on the stereoselectivity in the direct synthesis of this compound are not prevalent in the provided search results, the principles of stereocontrolled reactions would apply, particularly if chiral catalysts or auxiliaries were employed.
Reaction Pathways and Mechanistic Studies of Benzyl P Cumylphenyl Ether
Oxidative Transformations of the Benzyl (B1604629) p-cumylphenyl ether Moiety
The benzyl p-cumylphenyl ether moiety is susceptible to various oxidative transformations, leading to the cleavage of the ether bond through different mechanisms. These reactions are crucial for understanding degradation pathways and for the synthesis of functionalized aromatic compounds.
The cleavage of this compound can be initiated by single electron transfer (SET) from the p-cumylphenyl group, which is electron-rich. This process typically involves a photosensitizer, such as 1,4-dicyanonaphthalene (DCN), and a co-sensitizer in a polar solvent like acetonitrile (B52724). Upon irradiation, the photosensitizer excites to a state where it can accept an electron from the ether, forming a radical cation.
The resulting radical cation of this compound is a key intermediate. The subsequent fragmentation of this radical cation is highly dependent on the nucleophilicity of the solvent. In the presence of a non-nucleophilic solvent, the C-C bond between the isopropyl group and the aromatic ring cleaves, leading to the formation of a benzyl phenyl ether radical cation and a cumyl radical. However, in a nucleophilic solvent like methanol, the solvent can attack the benzylic carbon of the radical cation, leading to the cleavage of the C-O bond and the formation of p-cumylphenol and a benzyl radical.
Mechanistic studies have shown that the initial SET process is the rate-determining step. The stability of the resulting radical cation and the reaction conditions, particularly the choice of solvent, dictate the final products. The presence of oxygen can also influence the reaction, leading to the formation of oxidized products such as benzaldehyde (B42025) and p-cumylphenol.
N-Bromosuccinimide (NBS) is a versatile reagent for the oxidation of benzylic ethers. The reaction of this compound with NBS, typically initiated by light or a radical initiator like AIBN, proceeds via a free radical mechanism. The initial step involves the homolytic cleavage of the N-Br bond in NBS to generate a bromine radical.
This bromine radical then abstracts a hydrogen atom from the benzylic position of the ether, which is the most reactive C-H bond, to form a stabilized benzyl radical. This radical can then react in several ways. One pathway involves reaction with another bromine radical or a bromine molecule to form an α-bromo ether. This intermediate is unstable and readily undergoes hydrolysis or reaction with nucleophiles present in the reaction mixture.
Alternatively, the benzyl radical can be trapped by oxygen if the reaction is carried out in the presence of air, leading to the formation of a peroxide radical, which can then decompose to yield benzaldehyde and p-cumylphenol. The selectivity of the reaction towards bromination or oxidation can be controlled by the reaction conditions, such as the solvent and the presence or absence of oxygen.
The oxygenation of this compound can be achieved using various oxidizing agents and catalytic systems. These reactions are of interest for the selective introduction of oxygen-containing functional groups. One approach involves the use of transition metal catalysts, such as copper complexes, in the presence of an oxygen source like molecular oxygen or hydrogen peroxide.
These reactions often proceed through a mechanism involving the formation of a metal-peroxo or metal-oxo species, which then acts as the active oxidant. This species can attack the benzylic C-H bond, leading to its functionalization. Depending on the catalyst and reaction conditions, the products can include benzaldehyde, benzoic acid, and p-cumylphenol.
Furthermore, direct oxygenation can be promoted by photo-oxidation in the presence of a sensitizer. In these reactions, singlet oxygen, generated from triplet sensitizers and ground-state oxygen, can react with the ether. The reaction may proceed via an "ene" type reaction if there are abstractable allylic or benzylic hydrogens, or through the formation of dioxetanes with electron-rich double bonds, though the latter is less common for this specific substrate. The primary products from these reactions are typically the corresponding carbonyl compounds and phenols resulting from the cleavage of the ether linkage.
Reductive Cleavage and Hydrogenolysis of this compound
Reductive methods provide an alternative strategy for the cleavage of the C-O bond in this compound, often yielding the parent hydrocarbons and phenols. These methods are widely used in synthetic chemistry and for the degradation of lignin (B12514952) model compounds.
Catalytic hydrogenation is a highly effective method for the reductive cleavage of benzyl ethers. The reaction involves the use of a heterogeneous catalyst, typically a noble metal such as Palladium (Pd), Ruthenium (Ru), or a base metal like Nickel (Ni), supported on a high-surface-area material like carbon or alumina. The reaction is carried out under a hydrogen atmosphere.
The mechanism involves the adsorption of the this compound onto the catalyst surface. The hydrogen molecule also adsorbs onto the metal surface and dissociates into hydrogen atoms. These hydrogen atoms then attack the adsorbed ether. The cleavage of the benzylic C-O bond is the key step, a process known as hydrogenolysis. This results in the formation of toluene (B28343) and p-cumylphenol.
The choice of catalyst and reaction conditions (temperature, pressure, and solvent) significantly influences the efficiency and selectivity of the reaction. Palladium on carbon (Pd/C) is a commonly used and highly efficient catalyst for this transformation, often providing high yields of the desired products under mild conditions. Ruthenium catalysts can also be effective and may offer different selectivities in more complex molecules. Nickel catalysts, such as Raney Nickel, are a more economical option, though they may require more forcing conditions (higher temperatures and pressures).
Table 1: Comparison of Metal Catalysts in the Hydrogenolysis of this compound
| Catalyst | Support | Temperature (°C) | Pressure (atm H₂) | Typical Products | Notes |
| Palladium (Pd) | Carbon (C) | 25 - 80 | 1 - 10 | Toluene, p-Cumylphenol | High activity and selectivity under mild conditions. |
| Ruthenium (Ru) | Carbon (C) or Alumina (Al₂O₃) | 50 - 150 | 10 - 50 | Toluene, p-Cumylphenol | Can be more robust than Pd; may require higher temperatures. |
| Nickel (Ni) | Raney Ni | 100 - 200 | 50 - 100 | Toluene, p-Cumylphenol | Cost-effective but often requires more severe conditions. |
Electrochemical methods offer a clean and reagent-free alternative for the reductive cleavage of this compound. This process is carried out in an electrochemical cell containing a working electrode (often a mercury pool or a glassy carbon electrode), a counter electrode, and a reference electrode, all immersed in an electrolyte solution containing the ether.
The mechanism involves the direct transfer of an electron from the cathode to the ether molecule. This results in the formation of a radical anion. The radical anion is a transient species that rapidly fragments, leading to the cleavage of the C-O bond. This fragmentation yields a benzyl radical and a p-cumylphenoxide anion.
The benzyl radical can then be further reduced at the electrode surface to form a benzyl anion, which is subsequently protonated by a proton source in the electrolyte (such as the solvent or an added proton donor) to give toluene. The p-cumylphenoxide anion is protonated during the work-up to yield p-cumylphenol. The efficiency of the cleavage is dependent on the reduction potential of the ether, the nature of the electrode material, and the composition of the electrolyte solution.
Hydrolytic and Acidolytic Degradation of this compound Linkages
The cleavage of the ether bond in this compound can be induced by water (hydrolysis) or in the presence of an acid catalyst (acidolysis). These reactions are of significant interest, particularly in the context of lignin degradation where such linkages are prevalent.
Under high-temperature liquid water (HTLW) conditions, benzyl phenyl ether undergoes hydrolysis. researchgate.net The primary reaction involves the cleavage of the C-O bond to yield phenol (B47542) and benzyl alcohol. researchgate.net Studies on BPE have shown that at temperatures ranging from 220 to 250°C, high selectivities for these products can be achieved, with lower temperatures in this range favoring higher selectivity. researchgate.net The reaction is reported to follow first-order kinetics, with a determined activation energy of 150.3 ± 12.5 kJ/mol for BPE hydrolysis. researchgate.net
Table 1: Products of Benzyl Phenyl Ether Hydrolysis in High-Temperature Liquid Water researchgate.net
| Product | Minimum Selectivity (%) |
| Phenol | 75.7 |
| Benzyl Alcohol | 82.8 |
Data based on the hydrolysis of benzyl phenyl ether at 220-250°C.
In the presence of an acid catalyst, the cleavage of the ether linkage is significantly accelerated. The generally accepted mechanism for the acid-catalyzed cleavage of benzyl ethers involves the initial protonation of the ether oxygen. nih.gov This is followed by the dissociation of the protonated ether, leading to the formation of a carbocation and an alcohol. In the case of this compound, this would result in a benzyl carbocation and p-cumylphenol. The stability of the benzyl carbocation, due to resonance delocalization, makes this a favorable pathway. youtube.com
The reaction environment plays a crucial role in the subsequent fate of the carbocation. In an aqueous acidic medium, the benzyl carbocation will react with water to form benzyl alcohol. nih.gov However, in a non-aqueous environment or under conditions of low water concentration, the carbocation can engage in other reactions, such as alkylating the aromatic ring of another molecule, leading to the formation of dimeric or polymeric structures. nih.govresearchgate.net The acidity of the catalyst has a significant impact on the product distribution, with strong acid sites favoring the formation of monomeric aromatic compounds. researchgate.netmdpi.com
Free Radical Mediated Reactions of this compound
The benzylic position of this compound is susceptible to attack by free radicals. The C-H bonds at the benzylic carbon are relatively weak and can be abstracted by radicals, leading to the formation of a resonance-stabilized benzyl radical. This intermediate can then participate in a variety of subsequent reactions.
One common type of free radical reaction is autoxidation, which occurs in the presence of oxygen. This process involves the formation of a hydroperoxide, which can then decompose to form other products. Another significant free radical pathway is initiated by radical initiators or by high temperatures. For instance, the thermolysis of benzyl ethers in the presence of a suitable solvent can lead to the homolytic fission of the C-O bond, generating a benzyl radical and a phenoxy radical. researchgate.net These radicals can then abstract hydrogen atoms from the solvent or other molecules, or they can engage in coupling reactions.
In the context of synthetic applications, visible-light photoredox catalysis has emerged as a powerful tool for the functionalization of benzyl ethers. nih.gov This methodology often involves the generation of a radical at the benzylic position through a hydrogen atom transfer (HAT) process mediated by a photocatalyst and a thiol co-catalyst. nih.gov The resulting benzyl radical can then be coupled with various partners, such as arylnitriles, to form new C-C bonds. nih.gov This approach allows for the direct C-H functionalization of benzyl ethers under mild conditions.
Thermal Decomposition Pathways
The thermal degradation of benzyl ethers can proceed through various pathways, depending on the specific conditions such as temperature, pressure, and the presence of catalysts or solvents. In the absence of a catalyst, the thermal decomposition of benzyl phenyl ether in an apolar solvent like undecane (B72203) is dominated by pyrolysis, which involves free-radical reactions. osti.gov This can lead to the formation of a complex mixture of products, including heavier condensation products. osti.gov
When heated in the presence of an aromatic solvent such as naphthalene, benzyl ethers can undergo thermal alkylation of the aromatic nucleus. researchgate.net This reaction is believed to proceed via the initial homolytic fission of the ether linkage into aryloxy and benzyl free radicals. researchgate.net These radicals can then attack the aromatic ring of the solvent, leading to the formation of benzylated products. researchgate.net
In the presence of a hydrogen-donor solvent like tetralin and a catalyst, the thermal decomposition can be directed towards specific products. The catalyst can promote the transfer of hydrogen from the solvent to the radicals formed during the thermal cleavage of the ether, thus stabilizing them and preventing the formation of heavier products. science.gov
The study of the thermal decomposition of the benzyl radical itself has shown that it can rearrange to form fulvenallene and a hydrogen atom, or it can decompose to a cyclopentadienyl (B1206354) radical and acetylene, although the latter is a minor pathway. vaia.comorganic-chemistry.org These decomposition pathways of the benzyl radical are relevant to understanding the ultimate fate of the benzyl moiety during the high-temperature processing of this compound.
Catalytic Transformations Involving Benzyl P Cumylphenyl Ether
Heterogeneous Catalysis for Ether Bond Cleavage
Heterogeneous catalysts are advantageous due to their ease of separation and potential for recycling. The cleavage of the C–O bond in benzyl (B1604629) aryl ethers can proceed via different mechanisms, including hydrogenolysis on metal surfaces and acid-catalyzed hydrolysis or alcoholysis on acidic supports. acsgcipr.org
Metal-based catalysts, particularly those from Group 10, are highly effective for the hydrogenolysis of benzyl aryl ethers. The general mechanism involves the adsorption of the substrate onto the metal surface, followed by cleavage of the ether bond and subsequent reaction with hydrogen to yield the corresponding aromatic products. acsgcipr.org
Nickel (Ni) Catalysts: Nickel-based catalysts are a cost-effective option for the hydrogenolysis of aryl ethers. nih.gov Studies on benzyl phenyl ether (BPE), a closely related model compound, have shown that Ni supported on various materials can effectively cleave the Cα–O bond. For instance, Ni/SiO2 and dual-functional Ni/HZSM-5 catalysts have been used for the selective hydrogenolysis of BPE. nih.gov The reaction pathway is influenced by the catalyst support and reaction conditions. With Ni/HZSM-5, hydrogenolysis is the major route, while hydrolysis can also occur. nih.gov Ni-molybdenum pillared clay catalysts (NiMo-PILC) have demonstrated 100% conversion of BPE, with the sulfided form (NiMoPS) showing high selectivity towards toluene (B28343) and phenol (B47542). mdpi.com Mechanistic studies on Ni-catalyzed hydrogenolysis suggest a pathway involving oxidative addition of the aryl C–O bond to a Ni(0) center, followed by β-hydride elimination and reductive elimination. nih.gov The presence of an excess base has been shown to facilitate the rate-determining C–O activation step in Ni-NHC catalyzed reactions. acs.orgresearchgate.net
Ruthenium (Ru) Catalysts: Ruthenium supported on carbon (Ru/C) is another active catalyst for the cleavage of C–O bonds in benzyl aryl ethers. rsc.org In studies using BPE as a substrate, Ru/C has been shown to effectively promote depolymerization, although it can also lead to the formation of unidentified byproducts. rsc.org The choice of hydrogen source, such as molecular hydrogen or a hydrogen donor solvent like isopropanol, can influence the product distribution.
Palladium (Pd) Catalysts: Palladium on carbon (Pd/C) is a widely used catalyst for the hydrogenolysis of benzyl ethers, a common protecting group in organic synthesis. chemrxiv.orgambeed.comyoutube.comyoutube.com This method is valued for its mild reaction conditions. acsgcipr.org However, in some cases, undesired side reactions such as the saturation of aromatic rings can occur. chemrxiv.orgchemrxiv.org To suppress these side reactions, catalyst pre-treatment strategies have been developed. chemrxiv.orgchemrxiv.org For substrates that are resistant to debenzylation, a combination of Pd/C and palladium hydroxide (B78521) on carbon (Pd(OH)₂/C) has been found to be more effective than either catalyst alone. researchgate.nettandfonline.com The selectivity of Pd-catalyzed hydrogenolysis can also be crucial when other reducible functional groups, such as aromatic halogens, are present in the molecule. nacatsoc.org
Table 1: Performance of Various Metal-Based Catalysts in the Hydrogenolysis of Benzyl Phenyl Ether (BPE)
| Catalyst | Support | Temperature (°C) | H₂ Pressure (bar) | BPE Conversion (%) | Key Products | Reference |
|---|---|---|---|---|---|---|
| NiMoPS | Pillared Clay | 300 | 20 | 100 | Toluene, Phenol | mdpi.com |
| NiMoPR | Pillared Clay | 300 | 20 | 100 | Toluene, Phenol | mdpi.com |
| 20% Ni | ZSM-5 | 220 | 40 | ~85 | Toluene, Phenol | nih.gov |
| 5% Pd/C | Carbon | 270 | N/A (in ethanol) | >95 | Phenol, Toluene | rsc.org |
| 5% Ru/C | Carbon | 270 | N/A (in ethanol) | >95 | Phenol, Toluene, Byproducts | rsc.org |
| ZrP-Pd/C | - | 200 | N/A (microwave) | 85.7 | Phenol | rsc.org |
Acid catalysts promote the cleavage of the ether bond in benzyl p-cumylphenyl ether through an acidolysis mechanism, which typically proceeds via an SN1 or SN2 pathway. nih.govacs.orglibretexts.orgmasterorganicchemistry.com The reaction is initiated by the protonation of the ether oxygen, forming a good leaving group. masterorganicchemistry.com Given the structure of this compound, the formation of a stable benzyl carbocation is possible, favoring an SN1 mechanism. nih.govacs.org
Zeolites: Zeolites, with their well-defined pore structures and acidic sites, are effective catalysts for the transformation of benzyl aryl ethers. Zeolite beta has been shown to induce the rearrangement of substituted allyl benzyl ethers, a reaction that proceeds through a cationic intermediate stabilized by the benzyl group. nih.gov In the hydrogenolysis of BPE, H-ZSM-5 has been found to promote substrate conversion even in the absence of a metal, indicating that its Brønsted acid sites are catalytically active for ether cleavage. nih.gov The combination of metals with zeolites, such as in Ni/ZSM-5 catalysts, creates bifunctional systems where the metal facilitates hydrogenolysis and the zeolite's acidic sites contribute to hydrolysis and other acid-catalyzed reactions. nih.gov
Other Acidic Catalysts: Besides zeolites, other solid acid catalysts have been employed for the cleavage of the α-O-4 ether bond. Zirconium phosphate (B84403) (ZrP) has been used, both alone and in combination with metal catalysts like Pd/C, for the microwave-assisted cleavage of BPE, yielding phenol and benzyl alcohol. rsc.org Cesium-exchanged heteropolyacids (e.g., CsxH3-xPW₁₂O₄₀) have also been investigated, with results showing that the conversion of BPE and the yield of main products increase with the surface acidity of the catalyst. researchgate.net Liquid acids, such as sulfuric acid, are also effective for the acidolysis of BPE in various solvents, including γ-valerolactone (GVL), which is a biomass-derived solvent. nih.govacs.org
Homogeneous Catalysis in this compound Reactions
Homogeneous catalysts offer advantages in terms of high activity and selectivity at milder reaction conditions due to their well-defined active sites. rsc.org Research in this area has largely focused on the cleavage of aryl ethers, which is relevant to lignin (B12514952) depolymerization.
Homogeneous nickel complexes, particularly those with N-heterocyclic carbene (NHC) or phosphine (B1218219) ligands, have been extensively studied for the reductive cleavage of C(sp²)–O bonds in aryl ethers. researchgate.netepfl.chacs.orgepfl.ch Computational and data-driven approaches have been employed to screen large libraries of potential catalysts to identify species with optimal activity. researchgate.netepfl.chacs.orgepfl.ch These studies have revealed that the electronic and steric properties of the ligands play a crucial role in the catalytic performance. Mechanistic investigations using Density Functional Theory (DFT) have elucidated the role of additives, such as excess base (e.g., tBuO⁻), in facilitating the rate-determining C–O bond activation step. acs.orgresearchgate.net Besides nickel, homogeneous complexes of other metals like ruthenium, manganese, vanadium, and iron have also been explored for C–O bond scission. rsc.org A novel method for the cleavage of aryl benzyl ethers using sodium bis(2-methoxyethoxy)aluminum hydride has also been reported. nih.gov
Photoredox Catalysis and Light-Mediated Transformations
Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling transformations under mild conditions. While specific studies on this compound are limited, research on related benzyl ethers demonstrates the potential of this approach.
The oxidative cleavage of benzyl ethers can be achieved using photoredox catalysis. For example, the cleavage of p-methoxybenzyl (PMB) ethers, which have a lower oxidation potential than simple benzyl ethers, has been successfully demonstrated. organic-chemistry.org More recently, methods for the photoredox cleavage of simple benzyl ethers have also been developed. organic-chemistry.org Another relevant transformation is the photoredox-catalyzed direct arylation of benzylic ethers, which proceeds via the generation of an α-benzyl ether radical. nih.govcapes.gov.br This indicates that the C-H bond at the benzylic position can be activated under photocatalytic conditions. Furthermore, the cleavage of benzylic C-S bonds in thioethers has been achieved using visible-light irradiation to generate benzylic carbocations, which can then be trapped by nucleophiles. unipr.it This strategy is mechanistically related to the potential photo-induced cleavage of the C-O bond in benzyl ethers.
Organocatalytic Approaches to this compound Functionalization
Organocatalysis offers a metal-free alternative for chemical transformations. For benzyl ethers, organocatalytic approaches have often been coupled with other activation methods like photoredox catalysis.
A notable example is the direct C–H functionalization and arylation of benzylic ethers through the synergistic combination of a thiol organocatalyst and an iridium photoredox catalyst. nih.govcapes.gov.br In this system, the thiol catalyst facilitates a hydrogen atom transfer from the benzylic position of the ether, generating a radical intermediate that participates in the C-C bond formation. Another approach involves the use of nitroxyl (B88944) radicals as catalysts for the oxidative deprotection of benzyl groups under mild conditions. organic-chemistry.org The development of organocatalysts for the direct cleavage of the strong C-O bond in benzyl aryl ethers remains a challenging but desirable goal.
Catalyst Design Principles and Structure-Activity Relationships
The rational design of catalysts is crucial for achieving high efficiency and selectivity in the transformation of this compound. Several key principles have been identified through studies on this and related model compounds.
For Heterogeneous Catalysts:
Support and Acidity: The nature of the support material significantly influences the catalytic activity. For metal-based catalysts, supports can affect metal dispersion and create bifunctional character. In the case of NiMo-PILC catalysts, strong acid sites were found to be dominant in the more selective sulfided form. mdpi.com For zeolite-based catalysts, the pore structure and the nature of the acid sites (Brønsted vs. Lewis) are critical. nih.govnih.gov
Metal Properties: The choice of metal (e.g., Ni, Pd, Ru) determines the primary catalytic function (e.g., hydrogenolysis). acsgcipr.org Metal loading and nanoparticle morphology are also important parameters; for instance, different Ni loadings on ZSM-5 lead to different particle morphologies and, consequently, different reactivities. nih.gov
Catalyst Pre-treatment: The activity and selectivity of heterogeneous catalysts can be tuned by pre-treatment. For example, pre-conditioning of Pd/C catalysts can suppress unwanted side reactions like arene hydrogenation during benzyl ether hydrogenolysis. chemrxiv.orgchemrxiv.org
For Homogeneous Catalysts:
Ligand Design: In homogeneous catalysis, the ligands coordinated to the metal center are of utmost importance. The steric and electronic properties of phosphine and N-heterocyclic carbene ligands in nickel catalysts for aryl ether cleavage have been systematically studied, leading to the identification of design principles for more active catalysts. researchgate.netacs.org
Additives: The presence of additives can dramatically alter the reaction mechanism and efficiency. For example, an excess of a basic additive has been shown to be key for a Ni(0)/Ni(II) catalytic cycle in the hydrogenolysis of aryl ethers. acs.orgresearchgate.net
Substrate and Reaction Conditions:
Substituent Effects: The electronic nature of substituents on the aromatic rings of the ether can influence the reaction rate and mechanism. Electron-donating groups can stabilize cationic intermediates, which is relevant for acid-catalyzed and some photoredox pathways. nih.gov
Solvent Effects: The solvent can play multiple roles, including acting as a hydrogen donor (e.g., isopropanol) in transfer hydrogenolysis reactions or influencing reaction pathways in acid-catalyzed cleavage (e.g., water vs. GVL). nih.govnih.govacs.org
Advanced Spectroscopic and Spectrometric Characterization of Benzyl P Cumylphenyl Ether and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and signal multiplicities, a complete structural assignment of Benzyl (B1604629) p-cumylphenyl ether can be achieved.
Proton Nuclear Magnetic Resonance (1H NMR) Analysis
The ¹H NMR spectrum of Benzyl p-cumylphenyl ether is anticipated to exhibit distinct signals corresponding to the different proton environments within the molecule. Based on data from analogous compounds like benzyl ether and p-cresol, the expected chemical shifts can be predicted. chemicalbook.comchemicalbook.comchemicalbook.com Protons in closer proximity to electronegative atoms or aromatic rings will be deshielded and appear at higher chemical shifts (downfield). oregonstate.eduinflibnet.ac.in
The benzylic protons (Ar-CH₂-O) are expected to produce a singlet at approximately 4.5-5.0 ppm. chemicalbook.com The aromatic protons of the benzyl group would likely appear as a multiplet in the range of 7.2-7.4 ppm. chemicalbook.com The protons of the p-cumylphenyl group will show a more complex pattern. The two aromatic protons adjacent to the ether linkage are expected to be shifted downfield compared to the two protons adjacent to the cumyl group, likely appearing as two distinct doublets. The isopropyl group protons will give rise to a septet for the methine proton (CH) and a doublet for the six equivalent methyl protons (CH₃).
Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Benzyl Ar-H | 7.2-7.4 | Multiplet | 5H |
| Benzylic CH₂ | 4.5-5.0 | Singlet | 2H |
| p-Cumylphenyl Ar-H (ortho to O) | 6.9-7.1 | Doublet | 2H |
| p-Cumylphenyl Ar-H (ortho to cumyl) | 7.1-7.3 | Doublet | 2H |
| Isopropyl CH | 2.8-3.0 | Septet | 1H |
| Isopropyl CH₃ | 1.2-1.4 | Doublet | 6H |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Techniques
The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. Due to the molecular symmetry of some derivatives, fewer signals than the total number of carbon atoms may be observed. docbrown.info The chemical shifts are influenced by the electronic environment of each carbon atom. oregonstate.edu
For this compound, the carbon of the benzylic methylene (B1212753) group (CH₂) is expected around 70 ppm. The aromatic carbons of the benzyl group will appear in the 127-137 ppm region. In the p-cumylphenyl moiety, the carbon atom attached to the oxygen (C-O) will be the most deshielded aromatic carbon, appearing around 155-160 ppm. chemicalbook.com The other aromatic carbons will resonate between 115 and 145 ppm. The carbons of the isopropyl group will be found in the aliphatic region of the spectrum.
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Type | Predicted Chemical Shift (ppm) |
| Benzylic CH₂ | ~70 |
| Benzyl Ar-C (ipso) | ~137 |
| Benzyl Ar-C (ortho, meta, para) | 127-129 |
| p-Cumylphenyl Ar-C (C-O) | 155-160 |
| p-Cumylphenyl Ar-C (C-isopropyl) | 140-145 |
| p-Cumylphenyl Ar-C (CH) | 115-125 |
| Isopropyl C (methine) | ~34 |
| Isopropyl C (methyl) | ~24 |
Advanced Multidimensional NMR Experiments
To unambiguously assign all proton and carbon signals, especially for complex derivatives, advanced multidimensional NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons. For instance, it would show a correlation between the isopropyl methine proton and the methyl protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This is crucial for identifying quaternary carbons and for piecing together the molecular fragments.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing valuable information about the three-dimensional structure and conformation of the molecule.
Mass Spectrometry (MS) for Molecular and Fragment Analysis
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecular ion with high precision. This allows for the calculation of the elemental formula of this compound, confirming its atomic composition. The molecular ion peak for this compound (C₂₂H₂₂O) would be expected at an m/z (mass-to-charge ratio) corresponding to its exact molecular weight. A study on the closely related cumyl phenyl ether reported a molecular ion peak at m/z = 212, which supports the expected ionization behavior.
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. miamioh.edu It is a valuable tool for the analysis of volatile and semi-volatile compounds like this compound and its derivatives in complex mixtures. dergipark.org.trresearchgate.netmdpi.comnih.gov
In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where the components are separated based on their boiling points and interactions with the stationary phase. As each component elutes from the GC column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum serves as a chemical fingerprint for that component. tisserandinstitute.org
The fragmentation pattern of this compound in the mass spectrometer is expected to be characteristic. Common fragmentation pathways for benzyl ethers include the cleavage of the benzylic C-O bond, leading to the formation of a stable benzyl cation (m/z 91) or a tropylium (B1234903) ion. acs.orgnih.govyoutube.com Another likely fragmentation would be the loss of the benzyl group to form a p-cumylphenoxide radical cation. Further fragmentation of the p-cumylphenyl moiety could also occur. miamioh.eduresearchgate.net
Interactive Data Table: Predicted Key Mass Fragments for this compound
| Fragment Ion (m/z) | Proposed Structure/Identity |
| 212 | Molecular ion [M]⁺ (for cumyl phenyl ether) |
| 91 | Benzyl cation [C₇H₇]⁺ |
| 119 | Cumyl cation [C₉H₁₁]⁺ |
| 197 | [M - CH₃]⁺ |
| 107 | [C₇H₇O]⁺ |
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule, such as this compound. By analyzing the absorption of infrared radiation at specific wavenumbers, a characteristic spectrum is produced which acts as a molecular fingerprint. The analysis of analogous aromatic ethers provides a strong basis for interpreting the spectrum of this compound.
The key structural components of this compound are the ether linkage (C-O-C), the benzyl group, and the p-cumylphenyl group, each giving rise to distinct vibrational modes. The most prominent feature for ethers is the C-O-C asymmetric stretch, which is typically strong and found in the 1300-1200 cm⁻¹ region for aromatic ethers. spectroscopyonline.com For a mixed alkyl-aryl ether, a second C-O-C stretching band, corresponding to the alkyl-oxygen bond, would also be expected.
Aromatic C-H stretching vibrations are reliably observed above 3000 cm⁻¹, while the aliphatic C-H stretches of the benzyl and cumyl methyl groups appear just below this threshold. spectroscopyonline.com Furthermore, the presence of aromatic rings is confirmed by C=C stretching vibrations within the 1600-1450 cm⁻¹ range. The substitution pattern on the benzene (B151609) rings can also be inferred from the pattern of overtone bands in the 2000-1650 cm⁻¹ region and the positions of strong C-H out-of-plane bending bands below 900 cm⁻¹.
Table 1: Expected Infrared Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Aryl C-H | Stretching | 3100-3000 | Medium-Weak |
| Alkyl C-H | Stretching | 3000-2850 | Medium |
| Aromatic C=C | Ring Stretching | 1600-1450 | Medium-Variable |
| Ether (Ar-O-CH₂) | Asymmetric C-O-C Stretch | 1300-1200 | Strong |
Data inferred from spectroscopic principles and analysis of similar compounds like diphenyl ether and other mixed ethers. spectroscopyonline.com
Chromatographic Methods for Purity and Mixture Analysis
Chromatographic techniques are essential for separating this compound from impurities, unreacted starting materials, or byproducts, thereby enabling purity assessment and quantitative analysis.
High-Performance Liquid Chromatography (HPLC) Techniques
High-Performance Liquid Chromatography (HPLC) is a premier method for analyzing non-volatile compounds like this compound. A common approach for such ethers involves reverse-phase (RP) HPLC. wikipedia.org In this mode, the stationary phase is nonpolar (e.g., C18-bonded silica), and the mobile phase is a more polar solvent mixture.
For a compound like this compound, a typical method would utilize a C18 column with a gradient elution. The mobile phase could consist of a mixture of acetonitrile (B52724) and water, often with a small amount of acid like phosphoric or formic acid to ensure sharp peak shapes. wikipedia.org Separation is based on polarity; the nonpolar analyte is retained on the column and elutes later than more polar impurities. The high molecular weight and hydrophobicity conferred by the benzyl and p-cumylphenyl groups would lead to a significant retention time under these conditions. This technique is adept at separating the final product from potential starting materials such as p-cumylphenol.
Table 2: Representative HPLC Parameters for Analysis of Aromatic Ethers
| Parameter | Description |
|---|---|
| Column | Reverse-Phase C18 (e.g., Newcrom R1) |
| Mobile Phase | Acetonitrile / Water with 0.1% Phosphoric Acid |
| Detection | UV-Vis at 254 nm |
| Mode | Gradient or Isocratic Elution |
| Application | Purity determination, impurity profiling |
Parameters are based on established methods for similar compounds like benzyl ethyl ether. wikipedia.org
Gas Chromatography (GC) Methodologies
Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), is a powerful tool for analyzing volatile and semi-volatile compounds. It is highly suitable for assessing the purity of this compound and, crucially, for detecting residual volatile precursors like benzyl chloride.
The analysis would typically employ a capillary column with a nonpolar stationary phase, such as one based on polydimethylsiloxane (B3030410) (e.g., HP-1). researchgate.net The sample, dissolved in a volatile solvent, is injected into a heated port, vaporized, and carried through the column by an inert gas (e.g., helium). Separation occurs based on the compounds' boiling points and interactions with the stationary phase. Due to its high molecular weight, this compound would have a relatively long retention time compared to lower-boiling impurities. Headspace GC-MS is a particularly effective variant for detecting trace amounts of highly volatile impurities like benzyl chloride in the final product matrix without injecting the non-volatile bulk material. researchgate.net The Kovats retention index is a standardized metric used in GC to report retention times independent of instrumental variations. nih.gov
Table 3: Typical GC Parameters for Analysis of Synthesis Intermediates
| Parameter | Description |
|---|---|
| Technique | Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) |
| Column | HP-1 or similar nonpolar capillary column (e.g., 30 m x 0.32 mm, 0.25 µm) |
| Carrier Gas | Helium |
| Detector | Mass Spectrometer (MS) |
| Application | Detection of residual benzyl chloride and other volatile impurities |
Parameters are based on validated methods for analyzing benzyl chloride. researchgate.net
Advanced Characterization Techniques for Solid-State Forms and Intermediates
Beyond routine analysis, advanced techniques are employed to understand the solid-state properties and macromolecular characteristics of this compound and its related materials.
X-ray Diffraction (XRD) Single-crystal X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, including bond lengths and angles. researchgate.netmdpi.com For a compound like this compound, this analysis would reveal the conformation of the ether linkage and the relative orientation of the bulky aromatic rings. Powder XRD is used to analyze polycrystalline solids, providing information on the crystalline phase (polymorphism), degree of crystallinity, and crystal lattice parameters. researchgate.netmdpi.com A crystalline sample yields a pattern of sharp diffraction peaks, whereas an amorphous solid produces a broad, featureless halo.
Gel Permeation Chromatography (GPC) Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), separates molecules based on their hydrodynamic volume or size in solution. wikipedia.orgeag.com While primarily used for analyzing high molecular weight polymers, GPC is valuable in the context of this compound synthesis to detect and quantify any oligomeric or polymeric byproducts that may form. alfa-chemistry.comlucideon.com The technique can effectively separate the desired monomeric ether from larger species, which would elute earlier from the GPC column. eag.com
Scanning Electron Microscopy (SEM) Scanning Electron Microscopy (SEM) provides high-resolution images of a sample's surface morphology and texture. carleton.edutescan-analytics.com When applied to a solid sample of this compound, SEM can reveal details about particle size, shape, and surface topography. azooptics.com This is particularly useful in materials science applications to understand how the compound crystallizes or disperses within a matrix. The technique works by scanning a focused electron beam over the surface and detecting the emitted secondary or backscattered electrons to form an image. carleton.edu
Transmission Electron Microscopy (TEM) Transmission Electron Microscopy (TEM) offers even higher magnification than SEM, enabling the visualization of the internal structure of materials at the nanoscale. researchgate.netlu.se For organic crystalline materials, which are often sensitive to electron beam damage, specialized low-dose techniques are required. nih.govnih.gov TEM can be used to image the crystal lattice directly, identify crystalline defects, and characterize the structure of nanoscale domains within the material. nih.govwhiterose.ac.uk This level of detail is critical for understanding how molecular packing influences the bulk properties of the material.
Computational Chemistry and Theoretical Studies on Benzyl P Cumylphenyl Ether
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure and reactivity of molecules. aun.edu.egresearchgate.netglobalresearchonline.net By applying DFT calculations, researchers can determine various quantum chemical parameters that describe the behavior of Benzyl (B1604629) p-cumylphenyl ether.
Key descriptors of chemical reactivity that can be calculated using DFT include:
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energies of the HOMO and LUMO are crucial for understanding a molecule's ability to donate or accept electrons, respectively. The energy gap between them indicates the molecule's chemical stability. researchgate.netglobalresearchonline.net
Local Reactivity Descriptors: Fukui functions and molecular electrostatic potential (MEP) maps can identify the specific sites within the molecule that are most susceptible to electrophilic or nucleophilic attack. researchgate.net
In the context of substituted ethers, DFT calculations have been employed to understand how different substituent groups influence the electronic properties and reactivity of the molecule. For instance, studies on similar aromatic ethers have shown that the nature and position of substituents on the phenyl rings can significantly alter the electron density distribution and, consequently, the reactivity of the ether linkage. researchgate.netglobalresearchonline.net
| Descriptor | Description | Significance for Benzyl p-cumylphenyl ether |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates the ability to donate electrons. A higher energy suggests greater electron-donating ability. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the ability to accept electrons. A lower energy suggests greater electron-accepting ability. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Relates to the chemical stability and reactivity. A larger gap implies higher stability and lower reactivity. |
| Chemical Hardness (η) | Resistance to change in electron configuration | A higher value indicates greater stability. nih.gov |
| Chemical Potential (μ) | The escaping tendency of electrons from a system | A negative value indicates that the molecule is stable and will not spontaneously decompose. researchgate.net |
| Electrophilicity Index (ω) | A measure of the energy lowering of a molecule when it accepts electrons | Indicates the electrophilic character of the molecule. |
Molecular Dynamics Simulations for Conformational Analysis
Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.gov For a flexible molecule like this compound, MD simulations can provide detailed insights into its conformational landscape.
By simulating the molecule's behavior in different environments (e.g., in the gas phase or in a solvent), researchers can:
Identify the most stable conformations (low-energy states) of the molecule.
Determine the relative populations of different conformers at a given temperature.
Analyze the dynamics of conformational changes, such as the rotation around the ether bond and the puckering of the aromatic rings. nih.gov
For example, MD simulations of benzylpenicillin, a molecule with some structural similarities to this compound, have been used to understand the conformational dynamics and the influence of the solvent on the preferred conformations. nih.gov Such studies on this compound would help to elucidate how its three-dimensional shape influences its interactions with other molecules.
Mechanistic Insights from Quantum Chemical Calculations
Quantum chemical calculations are instrumental in elucidating the mechanisms of chemical reactions involving this compound.
By mapping the potential energy surface of a reaction, quantum chemical calculations can identify the transition state structures, which represent the highest energy point along the reaction pathway. The energy of the transition state determines the activation energy of the reaction, which is a key factor in determining the reaction rate.
For reactions involving the cleavage of the ether bond in this compound, transition state analysis can help to understand the detailed mechanism, whether it proceeds through a homolytic or heterolytic pathway, and how the structure of the molecule influences the energetics of the reaction.
The bond dissociation energy (BDE) is the energy required to break a specific bond homolytically, forming two radical species. wikipedia.org It is a fundamental measure of bond strength. wikipedia.org For this compound, the BDE of the C-O bonds in the ether linkage is a critical parameter for understanding its thermal stability and reactivity.
DFT calculations are a common method for estimating BDEs. Studies on related benzyl phenyl ethers and anisoles have shown that substituents on the aromatic rings can have a significant effect on the O-X bond dissociation energies. researchgate.netcanada.ca For instance, electron-donating groups on the phenyl ring can stabilize the resulting phenoxy radical, thereby lowering the BDE of the O-CH2 bond. researchgate.netcanada.ca
| Bond | BDE (kcal/mol) | Reference |
|---|---|---|
| CH3O-CH3 | 80.1 | ucsb.edu |
| C6H5O-CH3 | 64.5 | researchgate.net |
| C6H5O-CH2C6H5 | 55.0 | researchgate.net |
Note: The BDE values are for the parent compounds and would be influenced by the p-cumyl substituent in this compound.
Molecular Modeling Studies for Intermolecular Interactions
Molecular modeling encompasses a range of computational techniques used to study and predict how molecules interact with each other. nih.gov For this compound, these studies can provide insights into its physical properties and its behavior in different environments.
By modeling the interactions of this compound with other molecules, such as solvents or biological macromolecules, it is possible to understand:
Solubility: How the molecule interacts with different solvents.
Binding affinity: The strength of the interaction with a receptor or enzyme active site.
Crystal packing: How the molecules arrange themselves in a solid-state crystal lattice.
These modeling studies often involve the calculation of intermolecular interaction energies, which can be decomposed into contributions from electrostatic interactions, van der Waals forces, and hydrogen bonding.
Hyperconjugation and Aromaticity Effects in Substituted Benzyl Ethers
Hyperconjugation is a stabilizing interaction that results from the delocalization of electrons from a sigma bond into an adjacent empty or partially filled p-orbital or a pi-orbital. In substituted benzyl ethers, hyperconjugation can play a role in stabilizing the molecule and influencing its reactivity.
For example, in a benzyl cation, a methyl group on the aromatic ring can stabilize the positive charge through hyperconjugation, where the electrons from the C-H sigma bonds of the methyl group are delocalized into the pi-system of the benzene (B151609) ring. youtube.com Similarly, the substituents on the phenyl rings of this compound can influence the electron density distribution through a combination of inductive and hyperconjugative effects. youtube.com
Aromaticity, the special stability of cyclic, planar, conjugated systems of electrons, is a key feature of the phenyl rings in this compound. Quantum chemical methods can be used to quantify the aromaticity of the rings and to understand how substituents affect it. Changes in aromaticity can, in turn, influence the reactivity of the molecule.
Chemical Derivatization Strategies for Analytical and Synthetic Applications of Benzyl P Cumylphenyl Ether
Derivatization for Enhanced Spectrometric Detection
In many analytical contexts, particularly those involving spectrometric methods, the native structure of benzyl (B1604629) p-cumylphenyl ether may not provide a sufficiently strong or unique signal for reliable quantification and identification. Derivatization is therefore employed to introduce chemical features that enhance its response to techniques such as mass spectrometry (MS) and ultraviolet-visible (UV-Vis) spectroscopy.
One common strategy involves the cleavage of the ether linkage, followed by derivatization of the resulting phenol (B47542). mpg.de For instance, the benzyl group can be removed under specific conditions to yield p-cumylphenol. This phenol can then be reacted with a variety of derivatizing agents to produce esters or ethers with improved ionization efficiency for mass spectrometry or enhanced UV absorbance.
Visible-light-mediated debenzylation represents a mild and selective method for cleaving benzyl ethers. mpg.de This approach can render benzyl ethers as temporary protective groups, which is a significant advancement for their use in complex syntheses. mpg.de The use of a photocatalyst with a sufficiently strong oxidizing excited state can facilitate the oxidative cleavage of benzyl ethers with a high tolerance for other functional groups. mpg.de
Table 1: Example Derivatization Reaction for Enhanced Spectrometric Detection
| Reactant | Reagent | Product | Analytical Enhancement |
| Benzyl p-cumylphenyl ether | Oxidizing Agent (e.g., DDQ) | p-Cumylphenol | Enables subsequent derivatization for enhanced MS and UV detection. |
| p-Cumylphenol | Silylating Agent (e.g., BSTFA) | p-Cumylphenyl silyl (B83357) ether | Increased volatility and thermal stability for GC-MS analysis. |
| p-Cumylphenol | Acylating Agent (e.g., Acetic Anhydride) | p-Cumylphenyl acetate | Introduction of a chromophore for enhanced UV-Vis detection. |
Data derived from principles of chemical derivatization.
Selective Functionalization for Structural Modification
The aromatic rings of this compound offer sites for selective functionalization, enabling the introduction of various substituents to alter its physical and chemical properties. Electrophilic aromatic substitution reactions are a primary means of achieving such modifications.
The p-cumylphenyl group, being electron-rich, is susceptible to electrophilic attack. Reactions such as nitration, halogenation, and Friedel-Crafts acylation can be controlled to introduce functional groups at specific positions on the aromatic ring. These newly introduced groups can then serve as handles for further synthetic transformations, allowing for the construction of more complex molecules. For example, a nitro group can be reduced to an amine, which can then be diazotized and subjected to a variety of nucleophilic substitution reactions.
The benzyl group can also be a target for functionalization, although this is generally less facile than substitution on the more activated p-cumylphenyl ring. Nevertheless, under appropriate conditions, reactions can be directed to the benzyl moiety.
Table 2: Examples of Selective Functionalization Reactions
| Target Ring | Reaction Type | Reagents | Product Functional Group | Potential Subsequent Transformations |
| p-Cumylphenyl | Nitration | HNO₃/H₂SO₄ | -NO₂ | Reduction to amine, diazotization |
| p-Cumylphenyl | Bromination | Br₂/FeBr₃ | -Br | Grignard formation, cross-coupling reactions |
| p-Cumylphenyl | Friedel-Crafts Acylation | RCOCl/AlCl₃ | -C(O)R | Reduction, oxidation, aldol (B89426) condensation |
Data based on established principles of organic synthesis.
Strategies for Introducing Chromophores and Fluorophores
For applications requiring sensitive detection, such as in bioimaging or fluorescence-based assays, the introduction of chromophores (light-absorbing groups) and fluorophores (fluorescent groups) is essential. These moieties can be appended to the this compound scaffold through various synthetic strategies.
One approach involves the functionalization of the aromatic rings, as described in the previous section, followed by the attachment of a chromophoric or fluorophoric unit. For instance, an amino-functionalized derivative of this compound can be reacted with a fluorescent dye containing an isothiocyanate or succinimidyl ester group to form a stable, fluorescently labeled conjugate.
Alternatively, a chromophore or fluorophore can be incorporated as part of a building block used in the initial synthesis of the ether. For example, a substituted benzyl alcohol or a substituted p-cumylphenol containing a pre-installed chromophore could be used as a starting material.
The choice of chromophore or fluorophore depends on the specific application, with considerations including the desired absorption and emission wavelengths, quantum yield, and photostability.
Table 3: Strategies for Attaching Chromophores and Fluorophores
| Strategy | Initial Functionalization | Coupling Chemistry | Example Chromophore/Fluorophore |
| Post-synthetic Labeling | Nitration followed by reduction to an amine | Amide bond formation | Fluorescein isothiocyanate (FITC) |
| Post-synthetic Labeling | Friedel-Crafts acylation to introduce a ketone | Reductive amination | Dansyl cadaverine |
| Synthetic Incorporation | Use of a substituted starting material | Ether synthesis (Williamson) | Naphthalimide-containing phenol |
Data based on common bioconjugation and labeling techniques.
Applications of Benzyl P Cumylphenyl Ether in Advanced Chemical Synthesis and Materials Science Research
Benzyl (B1604629) p-cumylphenyl ether as a Model Compound in Lignin (B12514952) Valorization Studies
Lignin, a complex aromatic biopolymer, is a major component of lignocellulosic biomass and represents an abundant, renewable source of aromatic chemicals. mdpi.com However, its intricate and robust structure, characterized by various ether and carbon-carbon linkages, makes its depolymerization into valuable monomers a significant challenge. digitellinc.comnrel.gov To develop effective methods for lignin valorization, researchers often utilize simpler model compounds that represent specific, repeating linkages found in the native polymer. Benzyl p-cumylphenyl ether, and its simpler analog benzyl phenyl ether (BPE), serve as crucial models for the α-O-4 aryl-ether linkage, which is one of the most common and labile bonds in the lignin structure. mdpi.comnih.gov Studying the cleavage of this bond in a controlled manner provides fundamental insights into the mechanisms of lignin depolymerization. mdpi.comnih.gov
The α-O-4 ether bond is a primary target in lignin depolymerization strategies due to its relatively low bond dissociation energy compared to other linkages. mdpi.comnih.gov this compound and related compounds like BPE are widely used to simulate the cleavage of this bond under various catalytic conditions. mdpi.comnih.gov
Research has demonstrated that the cleavage can proceed through different mechanisms, including acidolysis and hydrogenolysis. In acid-catalyzed processes, such as those using sulfuric acid in solvents like γ-valerolactone (GVL), the reaction is initiated by protonation of the ether oxygen. nih.gov This leads to the formation of a stable benzyl carbocation and a phenol (B47542). nih.gov The subsequent fate of these intermediates is highly dependent on the reaction medium. For instance, in the presence of water, the carbocation preferentially reacts to form benzyl alcohol, inhibiting the formation of larger, re-condensed products. nih.gov
Catalytic hydrogenolysis offers an alternative route, often employing transition metal catalysts. Studies using nickel-molybdenum (B8610338) (NiMo) and palladium (Pd) based catalysts have shown effective cleavage of the α-O-4 bond in model compounds. mdpi.comdigitellinc.com Sulfided NiMo catalysts (NiMoPS), for example, have demonstrated high selectivity, yielding an equimolar mixture of toluene (B28343) and phenol, which indicates a precise cleavage of the Caliphatic–O bond. mdpi.com Mechanocatalysis, using ball milling with a catalyst like Pd on alumina, has also proven effective for BPE hydrogenolysis, producing toluene and phenol with high yields under solvent-free, ambient conditions. digitellinc.com
Detailed mechanistic investigations, including electrochemical studies with nickel catalysts, suggest a process involving the interaction of the benzyl group with the catalyst surface, followed by hydrogen-induced C–O bond scission. bg.ac.rs These model studies are instrumental in optimizing catalysts and reaction conditions for the efficient breakdown of real lignin into valuable aromatic chemicals. nih.gov
Table 1: Catalytic Cleavage of α-O-4 Lignin Model Compounds
| Catalyst System | Model Compound | Key Products | Reaction Conditions | Reference |
|---|---|---|---|---|
| NiMo-pillared clay (sulfided) | Benzyl Phenyl Ether (BPE) | Toluene, Phenol | 573 K, 20 bar H₂, 6 h | mdpi.com |
| Pd/Al₂O₃ | Benzyl Phenyl Ether (BPE) | Toluene, Phenol | Vibratory mill, H₂ gas flow | digitellinc.com |
| NiSO₄·6H₂O | Benzyl Phenyl Ether (BPE) | Phenol, Benzyl methyl ether, Benzyl alcohol | 200 °C, up to 5 h | nih.gov |
| H₂SO₄ in GVL/water | Benzyl Phenyl Ether (BPE) | Phenol, Benzyl alcohol, Benzyl phenols | Acid-catalyzed solvolysis | nih.gov |
By studying the cleavage of this compound, researchers can map out the complex reaction networks involved in biomass depolymerization. The product distribution obtained from these model reactions provides a window into the competing pathways of C-O bond cleavage and C-C bond formation (re-condensation). nih.gov For example, the formation of products like 2-benzyl phenol and 4-benzyl phenol during acidolysis of BPE highlights the tendency of the intermediate benzyl carbocation to undergo electrophilic aromatic substitution with the phenol product, a pathway that is undesirable in lignin valorization as it leads to larger, more stable molecules. nih.gov
Understanding these pathways is critical for designing processes that favor the formation of desired monomers while suppressing side reactions. The use of specific solvents, such as aqueous γ-valerolactone (GVL), has been shown to mitigate re-condensation by trapping carbocation intermediates. nih.gov Similarly, catalytic systems are being developed to selectively cleave the target ether bonds without affecting the aromatic rings, preserving their value as chemical feedstocks. mdpi.comdigitellinc.com The insights gained from model compounds like this compound are therefore essential for advancing the entire field of biorefining and creating a sustainable, bio-based chemical industry. nih.gov
Role as a Protecting Group in Complex Organic Synthesis
In multi-step organic synthesis, protecting groups are essential tools for temporarily masking a reactive functional group to prevent it from interfering with reactions occurring elsewhere in the molecule. wiley.com Benzyl ethers are a widely used class of protecting groups for alcohols due to their general stability under a variety of conditions (e.g., basic, organometallic) and the multiple methods available for their removal. organic-chemistry.orgresearchgate.net
The standard method for forming a benzyl ether is the Williamson ether synthesis, which involves deprotonating an alcohol with a base like sodium hydride (NaH) followed by reaction with a benzyl halide. organic-chemistry.org Alternative methods, such as using benzyl trichloroacetimidate (B1259523) under acidic conditions or 2-benzyloxy-1-methylpyridinium triflate under neutral conditions, have been developed for substrates that are sensitive to strong bases or acids. orgsyn.org
This compound itself is not commonly cited as a standard protecting group. However, its structure illustrates how modifications to the benzyl group can tune its properties. The bulky p-cumylphenyl substituent would introduce significant steric hindrance around the ether linkage. This steric bulk would likely make the hydroxyl group it protects less accessible, potentially influencing the rates of both its formation and cleavage. wiley.com While standard benzyl ethers are typically removed by catalytic hydrogenolysis (e.g., H₂/Pd-C), which cleaves the benzyl-oxygen bond to yield the alcohol and toluene, the steric hindrance from the p-cumyl group could necessitate more forcing conditions. organic-chemistry.orgresearchgate.net Alternatively, cleavage using strong acids or oxidative methods could be employed, though these are less common for simple benzyl ethers. organic-chemistry.org
Utilization as a Chemical Intermediate in Multi-step Synthesis
A chemical intermediate is a molecule that is formed during a multi-step synthesis and is subsequently used in the next step to form the final product. This compound serves as a clear example of an intermediate in its own right. The primary industrial synthesis involves the reaction of p-cumylphenol with benzyl chloride. vulcanchem.com In this process, p-cumylphenol and benzyl chloride are the starting materials, and this compound is the intermediate product, which is then isolated for its specific applications, such as in polymer modification. vulcanchem.com
The synthesis is typically carried out in a basic aqueous medium, where a base like sodium hydroxide (B78521) deprotonates the p-cumylphenol to form the more nucleophilic phenoxide ion. This ion then attacks the electrophilic benzylic carbon of benzyl chloride in a nucleophilic substitution reaction to form the ether linkage. vulcanchem.com The resulting this compound can then be purified and used in subsequent applications. vulcanchem.com
Exploration in Polymerization Reactions and Materials Science
The unique aromatic structure of this compound makes it a candidate for applications in materials science, particularly in the modification of polymers. Its incorporation into a polymer matrix can influence properties such as thermal stability, processability, and mechanical performance. vulcanchem.commdpi.com For instance, related structures like benzyl methyl ethers have been used as monomers in self-condensation reactions catalyzed by Brønsted acids to form hyper-cross-linked porous organic polymers. univie.ac.at
In free radical polymerization, chain transfer agents (CTAs) are used to control the molecular weight of the resulting polymer. rubbernews.comgoogle.com A CTA reacts with a growing polymer radical, terminating that chain and creating a new, smaller radical that can initiate the growth of a new polymer chain. rubbernews.com This process effectively "transfers" the radical activity.
The effectiveness of a CTA often depends on the presence of a weak chemical bond that can be easily homolytically cleaved. Compounds with benzylic hydrogens or other labile atoms are often effective. The structure of this compound contains benzylic hydrogens on the carbon atom situated between the phenyl ring and the ether oxygen. Furthermore, the cumyl group also possesses a tertiary hydrogen that could potentially be abstracted. The presence of these reactive sites suggests that this compound could theoretically function as a chain transfer agent. Initiators with cumyl groups, such as cumyl hydroperoxide, are known to act as chain transfer agents in certain polymerizations. rubbernews.com By donating a hydrogen atom from its benzylic position to a growing polymer radical, this compound would terminate the polymer chain and form a stabilized benzylic radical, which could then re-initiate polymerization. This would be a method to regulate the molecular weight of polymers like polystyrene or polyacrylates.
Lack of Documented Application of this compound in Covalent Adaptable Networks via Trans-etherification
Despite a comprehensive review of available scientific literature, there is no direct evidence to support the use of the chemical compound this compound in the development of Covalent Adaptable Networks (CANs) through a trans-etherification mechanism.
While the field of materials science has seen significant advancements in CANs utilizing dynamic covalent bonds, and benzyl ethers, in general, have been identified as a promising motif for creating such networks, the specific application of this compound in this context remains undocumented in published research.
Covalent Adaptable Networks are a class of polymers that exhibit properties of both traditional thermosets and thermoplastics. Their crosslinked networks can rearrange through reversible chemical reactions, such as trans-etherification, allowing for malleability, reprocessing, and healing. Research has highlighted the potential of various benzyl ether derivatives in forming these dynamic networks. The core of this chemistry lies in the acid-catalyzed exchange of ether linkages, which enables the polymer network to adapt its structure in response to stimuli like heat.
However, detailed investigations into this area have focused on other structural analogues of benzyl ether. The seminal research establishing the viability of benzyl ether-based trans-etherification for CANs employed different molecular structures in their model studies and network formations.
Furthermore, searches for the reactivity of this compound and its parent phenol, p-cumylphenol, within the context of dynamic covalent chemistry have not yielded a connection to CANs. The known applications of p-cumylphenol are primarily as a chain terminator in the synthesis of polycarbonates and in the production of phenolic resins. These applications are distinct from the reversible bond exchange chemistry that is fundamental to the functionality of Covalent Adaptable Networks.
Degradation Mechanisms of Benzyl P Cumylphenyl Ether
Mechanistic Studies of Ether Bond Stability under Diverse Conditions
The stability of the ether bond in Benzyl (B1604629) p-cumylphenyl ether is a critical determinant of its persistence and degradation profile. The core of its structure is the C-O-C linkage between the benzyl and p-cumylphenyl moieties. The strength of the α-O-4 ether linkage in compounds like benzyl phenyl ether is a key factor in its degradation. researchgate.net The p-cumyl group on the phenyl ring is expected to enhance the thermal stability and reduce susceptibility to oxidative degradation when compared to unsubstituted benzyl phenyl ether. This is attributed to the steric hindrance provided by the bulky cumyl group, which can shield the ether linkage from chemical attack.
In aqueous environments at elevated temperatures, the ether bond can undergo cleavage. Studies on benzyl phenyl ether demonstrate that in the absence of catalysts, the C-O bond is selectively cleaved in water through hydrolysis. organic-chemistry.org In non-polar, apolar solvents like undecane (B72203), the degradation mechanism shifts towards thermal pyrolysis, leading to the formation of radical species. researchgate.netorganic-chemistry.org The stability of the ether bond is therefore highly dependent on the surrounding medium and the presence of catalysts or initiators.
Oxidative Degradation Processes
Oxidative cleavage is a significant degradation pathway for benzyl ethers. Various reagents and conditions can facilitate the oxidation of the benzylic position, leading to the scission of the ether bond.
One common method involves the use of 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ), particularly under photoirradiation, which has been shown to effectively deprotect benzyl ethers. Another approach utilizes ozone, which can oxidatively remove benzyl ether protective groups under relatively mild conditions, yielding products such as benzoic esters, benzoic acid, and the corresponding alcohol.
A variety of other oxidizing agents have been employed for the cleavage of benzyl ethers, as detailed in the table below, which summarizes findings from studies on analogous compounds. The primary products of these reactions are typically aromatic aldehydes and alcohols. In some cases, further oxidation of the initial products can lead to carboxylic acids and ketones. The presence of the electron-donating p-cumyl group may influence the susceptibility of the aromatic ring to oxidation, although the primary point of oxidative attack is often the benzylic carbon.
| Oxidizing Agent/System | Conditions | Typical Products | Reference |
| 4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate | Wet MeCN, Room Temperature | Aromatic aldehydes and alcohols | |
| Ozone | Mild conditions | Benzoic ester, benzoic acid, alcohol | |
| 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) | Photoirradiation, MeCN | Alcohol | |
| Bromo radical (from oxidation of bromide) | Mild conditions | Carbonyl compounds |
Reductive Degradation Pathways
Reductive cleavage, particularly through catalytic hydrogenolysis, is a well-established method for the degradation of benzyl ethers. This process typically involves the use of a metal catalyst, most commonly palladium on a carbon support (Pd/C), in the presence of hydrogen gas. The reaction results in the scission of the benzyl-oxygen bond to yield an alcohol and toluene (B28343). This method is known for its high efficiency and clean reaction products.
In the context of Benzyl p-cumylphenyl ether, reductive degradation would be expected to yield p-cumylphenol and toluene. The general mechanism for the hydrogenolysis of a benzyl ether is depicted below:
Ar-O-CH₂-Ph + H₂ --(Pd/C)--> Ar-OH + CH₃-Ph
Studies on benzyl phenyl ether have shown that nickel-based catalysts can also be effective. When a nickel catalyst is introduced, hydrogenolysis becomes the predominant degradation route over hydrolysis. researchgate.net The choice of catalyst and reaction conditions can influence the product distribution and the potential for subsequent hydrogenation of the aromatic rings.
| Catalyst | Conditions | Primary Products | Reference |
| Palladium on Carbon (Pd/C) | H₂ atmosphere | Alcohol and Toluene | |
| Nickel/Silica (Ni/SiO₂) | H₂ atmosphere | Phenol (B47542) and Toluene (from BPE) | organic-chemistry.org |
| Nickel/HZSM-5 | H₂ atmosphere | Primarily hydrogenolysis products | organic-chemistry.org |
Hydrolytic and Solvolytic Degradation
The hydrolysis of the ether bond in this compound represents a key degradation pathway in aqueous environments, particularly at elevated temperatures. Research on benzyl phenyl ether in high-temperature liquid water (HTLW) has shown that it undergoes hydrolysis to produce phenol and benzyl alcohol. This reaction is catalyzed by hydronium ions (H₃O⁺) that are naturally present from the autoprotolysis of water at high temperatures. organic-chemistry.org
The proposed mechanism involves the protonation of the ether oxygen, followed by nucleophilic attack by water. The reaction rate and product selectivity can be influenced by temperature and the presence of acidic or basic catalysts. For instance, the presence of HZSM-5, a solid acid catalyst, markedly increases the rates of both hydrolysis and subsequent alkylation reactions of the products. organic-chemistry.org
In organic solvents (solvolysis), the degradation mechanism can vary. For example, in undecane, a non-polar solvent, thermal pyrolysis and radical reactions become more significant than hydrolysis. researchgate.netorganic-chemistry.org
Thermal and Photolytic Decomposition Pathways
Thermal and photolytic conditions can induce the decomposition of this compound. Thermally, in the absence of reactive species like water or hydrogen, the compound can undergo pyrolysis. For benzyl phenyl ether in a non-polar solvent at high temperatures, this leads to the cleavage of the C-O bond, forming benzyl and phenoxy radicals. These radicals can then participate in further reactions, leading to the formation of heavier condensation products. researchgate.net The enhanced thermal stability conferred by the p-cumyl group suggests that higher temperatures may be required for the thermal decomposition of this compound compared to benzyl phenyl ether.
Q & A
Basic Synthesis: What are the established methodologies for synthesizing benzyl aryl ethers like benzyl p-cumylphenyl ether?
Answer:
Benzyl aryl ethers are typically synthesized via Williamson ether synthesis (nucleophilic substitution between an alkoxide and an alkyl halide) . For example, sodium benzyl oxide reacts with aryl halides (e.g., p-cumylphenyl bromide) in anhydrous conditions. Alternative methods include acid-catalyzed benzyl rearrangement , where polyphosphoric acid facilitates the cleavage and reformation of benzyl ether bonds, as demonstrated in the conversion of benzyl aryl ethers to benzyl phenols . Reaction optimization requires careful control of stoichiometry, solvent polarity, and temperature to minimize side products like dibenzyl ether .
Stability Under Acidic/Basic Conditions: How does the benzyl ether bond in this compound respond to varying pH levels?
Answer:
Benzyl ethers are stable under neutral to mildly acidic/basic conditions but degrade under extremes:
- Acidic Hydrolysis (pH < 1, 100°C): Cleavage occurs via protonation of the ether oxygen, leading to benzyl alcohol and phenol derivatives .
- Basic Conditions (pH > 12): Nucleophilic attack by hydroxide ions results in SN2 displacement, forming p-cumylphenol and benzyl alcohol . Stability data from hydroxyl-protecting group studies indicate that benzyl ethers are resistant to common bases like pyridine but decompose in the presence of strong bases (e.g., t-BuOK) .
Advanced Reaction Pathways: What decomposition pathways are observed during high-temperature solvolysis of benzyl aryl ethers?
Answer:
Under high-temperature aqueous methanol and CO₂ pressure (573 K, 17.7 MPa) , benzyl phenyl ether undergoes solvolysis to yield:
- Benzyl methyl ether (16.1% yield, via methanol alkylation),
- Benzyl alcohol and phenol (acid-catalyzed hydrolysis),
- Toluene (decarboxylation of benzyl intermediates) . Competing mechanisms include halide elimination (forming benzyl chloride) and ether-elimination pathways, as observed in solvothermal WO₃ nanoparticle synthesis .
Analytical Characterization: Which spectroscopic and chromatographic methods are optimal for characterizing this compound?
Answer:
- NMR Spectroscopy: ¹H NMR identifies aromatic protons (δ 6.5–7.5 ppm) and benzyl methylene groups (δ 4.5–5.0 ppm). ¹³C NMR confirms ether linkage (C-O at ~70 ppm) .
- GC-MS: Quantifies decomposition products (e.g., benzaldehyde from oxidation) and validates purity .
- XRD/TEM: Used in catalyst studies to correlate crystallinity (e.g., WO₃ nanoplatelets) with reaction efficiency in benzyl ether transformations .
Protecting Group Applications: How effective is the benzyl ether group in protecting hydroxyl moieties during multistep synthesis?
Answer:
Benzyl ethers are widely used as hydroxyl-protecting groups due to their stability:
- Resistance to Grignard reagents, enolates, and mild oxidants (e.g., MnO₂) .
- Deprotection Methods: Catalytic hydrogenation (H₂/Pd) or Birch reduction (Na/NH₃) cleave the benzyl group without affecting other functional groups . Comparative studies show benzyl ethers outperform methyl ethers in acidic stability but are less robust than silyl ethers .
Advanced Mechanistic Studies: What role do benzyl ethers play in lignin degradation and biomass conversion?
Answer:
In lignin, benzyl ether linkages (e.g., β-O-4 structures) are primary cleavage sites during acidolysis or redox-neutral catalysis . Degradation initiates at the benzyl position, forming ketones or quinone methides. Research on this compound analogs reveals that electron-donating substituents (e.g., cumyl groups) stabilize transition states, slowing hydrolysis rates compared to unsubstituted benzyl ethers .
Contradictory Data Resolution: How can researchers address discrepancies in reported reaction yields for benzyl ether syntheses?
Answer:
Yield variations often stem from:
- Catalyst Purity: Trace metals in polyphosphoric acid (e.g., Fe³⁺) can accelerate side reactions .
- Solvent Effects: Polar aprotic solvents (DMF, DMSO) improve Williamson synthesis yields but may promote elimination in sterically hindered systems .
- Temperature Gradients: Microwave-assisted synthesis (e.g., WO₃ nanoplatelets) enhances reproducibility by ensuring uniform heating .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
